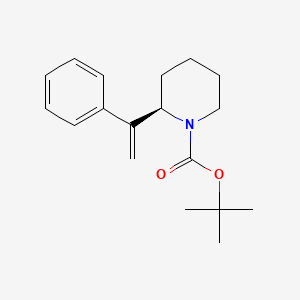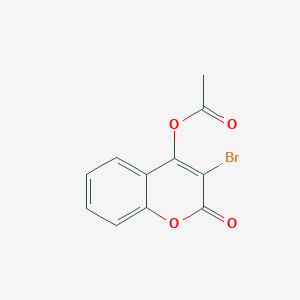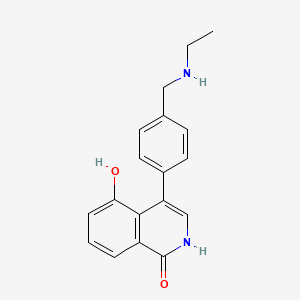
5-Bromo-2-chloro-4-fluorophenyl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-4-fluorophenyl methyl carbonate is an organic compound with the molecular formula C8H5BrClFO3. It is a derivative of phenyl methyl carbonate, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-fluorophenyl methyl carbonate typically involves the reaction of 5-bromo-2-chloro-4-fluorophenol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl chloroformate. The general reaction scheme is as follows:
5-Bromo-2-chloro-4-fluorophenol+Methyl chloroformate→5-Bromo-2-chloro-4-fluorophenyl methyl carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-fluorophenyl methyl carbonate can undergo various chemical reactions, including:
Nucleophilic substitution: The carbonate group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, the carbonate group can be hydrolyzed to form 5-Bromo-2-chloro-4-fluorophenol and methanol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols, often in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Various oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride).
Major Products
Nucleophilic substitution: Substituted phenyl methyl carbonates.
Hydrolysis: 5-Bromo-2-chloro-4-fluorophenol and methanol.
Oxidation and Reduction: Depending on the specific reaction, products can vary widely.
Scientific Research Applications
5-Bromo-2-chloro-4-fluorophenyl methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-fluorophenyl methyl carbonate depends on its specific application. In general, the compound can act as an electrophile in nucleophilic substitution reactions, where the carbonate group is replaced by a nucleophile. The presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the phenyl ring can influence the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-4-fluorophenol: The parent phenol compound.
5-Bromo-2-chloro-4-fluorophenyl acetate: An ester derivative.
5-Bromo-2-chloro-4-fluorophenyl methanol: The alcohol derivative.
Uniqueness
5-Bromo-2-chloro-4-fluorophenyl methyl carbonate is unique due to the presence of the carbonate functional group, which imparts distinct reactivity compared to other similar compounds. The combination of bromine, chlorine, and fluorine substituents also enhances its chemical properties, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C8H5BrClFO3 |
|---|---|
Molecular Weight |
283.48 g/mol |
IUPAC Name |
(5-bromo-2-chloro-4-fluorophenyl) methyl carbonate |
InChI |
InChI=1S/C8H5BrClFO3/c1-13-8(12)14-7-2-4(9)6(11)3-5(7)10/h2-3H,1H3 |
InChI Key |
UZBIPTJGVBCMMI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC1=CC(=C(C=C1Cl)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-2-(((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B11838868.png)
![4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-](/img/structure/B11838869.png)
![7-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B11838878.png)
![3-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11838884.png)




![6-Phenoxy-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B11838907.png)
![2-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-phenylethan-1-one](/img/structure/B11838911.png)
![3-chloro-6-methylisoindolo[2,1-a]quinazolin-5(6H)-one](/img/structure/B11838922.png)


